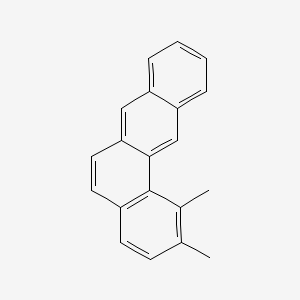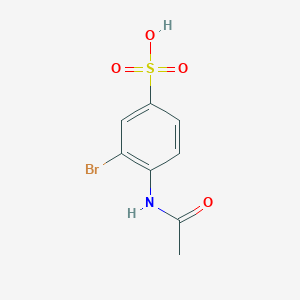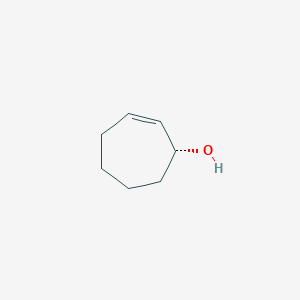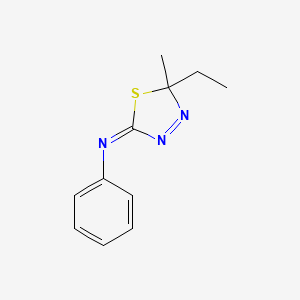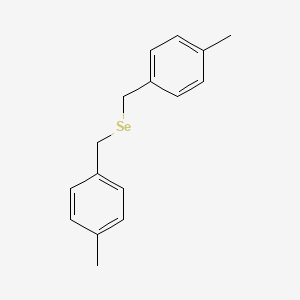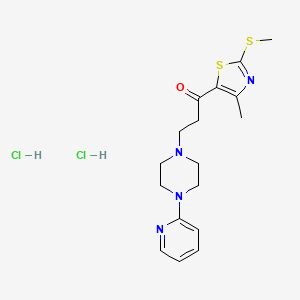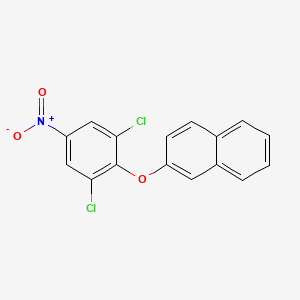
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a glycinamide backbone, a benzoyl group, and a chlorophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Glycinamide Backbone: This involves the reaction of glycine with appropriate reagents to form the glycinamide structure.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a suitable catalyst.
Addition of the Chlorophenyl Group: The chlorophenyl group is added via a nucleophilic substitution reaction, using 4-chlorophenylamine.
Formation of the Monohydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the monohydrobromide salt, followed by hydration to obtain the hydrate form.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of benzoyl oxides and chlorophenyl oxides.
Reduction: Formation of reduced glycinamide derivatives.
Substitution: Formation of substituted glycinamide derivatives with various nucleophiles.
Applications De Recherche Scientifique
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It affects pathways related to cell signaling, metabolism, and gene expression, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-glycinamide
- N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-glycine
Uniqueness
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of glycinamide, benzoyl, and chlorophenyl groups makes it a versatile compound with diverse applications in various fields.
Propriétés
| 74088-45-2 | |
Formule moléculaire |
C20H23BrClN3O3 |
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
2-amino-N-[2-(2-benzoyl-4-chloro-N-propan-2-ylanilino)acetyl]acetamide;hydrobromide |
InChI |
InChI=1S/C20H22ClN3O3.BrH/c1-13(2)24(12-19(26)23-18(25)11-22)17-9-8-15(21)10-16(17)20(27)14-6-4-3-5-7-14;/h3-10,13H,11-12,22H2,1-2H3,(H,23,25,26);1H |
Clé InChI |
FPCXBIWKXGLJAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC(=O)NC(=O)CN)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)

